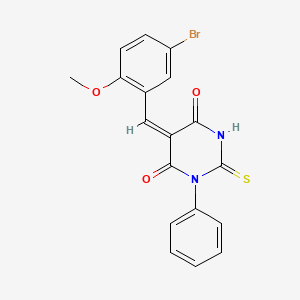![molecular formula C16H12ClF3N2O3 B5203049 N-{5-chloro-2-methoxy-4-[(trifluoroacetyl)amino]phenyl}benzamide](/img/structure/B5203049.png)
N-{5-chloro-2-methoxy-4-[(trifluoroacetyl)amino]phenyl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{5-chloro-2-methoxy-4-[(trifluoroacetyl)amino]phenyl}benzamide is a chemical compound that has been gaining attention in the scientific community due to its potential applications in research. This compound is commonly known as CTB or Compound 32 and has been synthesized using various methods. The purpose of
作用机制
The mechanism of action of CTB is not fully understood, but it is believed to inhibit the activity of enzymes involved in cancer cell growth and inflammation. CTB has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, CTB has been found to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression.
Biochemical and Physiological Effects
CTB has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. CTB has also been found to reduce inflammation by decreasing the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, CTB has been shown to have analgesic effects by reducing pain sensitivity.
实验室实验的优点和局限性
One advantage of using CTB in lab experiments is its ability to inhibit the growth of cancer cells and reduce inflammation. This makes it a potential candidate for cancer treatment and the treatment of inflammatory diseases. Additionally, CTB has been found to have low toxicity, making it a safer alternative to other compounds. However, one limitation of using CTB in lab experiments is its limited solubility in water, which may affect its effectiveness in certain studies.
未来方向
There are several future directions for the study of CTB. One direction is the investigation of its potential as a cancer treatment. Further studies are needed to determine the effectiveness of CTB in vivo and its potential side effects. Another direction is the investigation of its potential as an anti-inflammatory and analgesic agent. Further studies are needed to determine the optimal dosage and administration of CTB for these applications. Additionally, further research is needed to improve the solubility of CTB in water, which may increase its effectiveness in certain studies.
Conclusion
In conclusion, N-{5-chloro-2-methoxy-4-[(trifluoroacetyl)amino]phenyl}benzamide, also known as CTB or Compound 32, is a chemical compound that has potential applications in scientific research. It can be synthesized using various methods and has been found to inhibit the growth of cancer cells, reduce inflammation, and have analgesic effects. CTB has advantages and limitations for lab experiments, and there are several future directions for its study. Further research is needed to determine the full potential of CTB in scientific research.
合成方法
CTB can be synthesized through several methods, including the reaction of 5-chloro-2-methoxyaniline with trifluoroacetic anhydride, followed by the reaction with benzoyl chloride. Another method involves the reaction of 5-chloro-2-methoxyaniline with 4-nitrobenzoyl chloride, followed by reduction with iron powder and hydrochloric acid. The resulting product is then reacted with trifluoroacetic anhydride to obtain CTB.
科学研究应用
CTB has been utilized in various scientific research applications, including the study of cancer, inflammation, and pain. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. CTB has also been found to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases such as arthritis. Additionally, CTB has been shown to have analgesic effects, making it a potential candidate for pain management.
属性
IUPAC Name |
N-[5-chloro-2-methoxy-4-[(2,2,2-trifluoroacetyl)amino]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClF3N2O3/c1-25-13-8-11(22-15(24)16(18,19)20)10(17)7-12(13)21-14(23)9-5-3-2-4-6-9/h2-8H,1H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDKCGCRKPZHFHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)NC(=O)C(F)(F)F)Cl)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClF3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-chloro-2-methoxy-4-[(2,2,2-trifluoroacetyl)amino]phenyl]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-methoxyethyl)-2-{[2-(3-pyridinyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B5202973.png)
![N-[2-(3-fluorophenyl)ethyl]-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5202988.png)

![1-(4-ethoxyphenyl)-2-{2-imino-3-[2-(1-piperidinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}ethanol dihydrochloride](/img/structure/B5202994.png)
![N-(2-methoxyphenyl)-4-{[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzenesulfonamide](/img/structure/B5202997.png)

![N-[5-(1-{2-[(2-isopropylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]propanamide](/img/structure/B5203024.png)
![(3,5-dimethoxybenzyl)[2-(3-fluorophenyl)ethyl]amine](/img/structure/B5203029.png)

![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide](/img/structure/B5203046.png)

![4-tert-butyl-N-{[(2,5-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5203064.png)
![N-(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)-2-thiophenecarboxamide](/img/structure/B5203069.png)